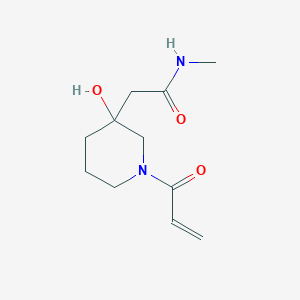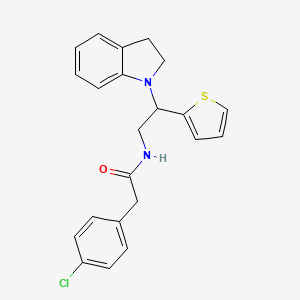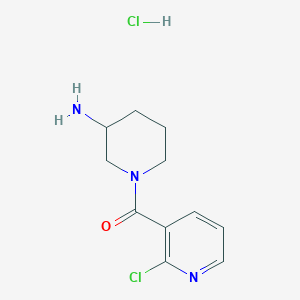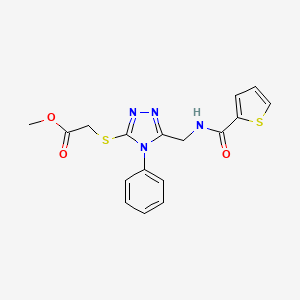![molecular formula C14H11ClN2O4 B2977094 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide CAS No. 1280910-00-0](/img/structure/B2977094.png)
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide, also known as CPCA, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the early 2000s and has since been studied for its potential applications in various fields of research.
作用机制
Target of action
The compound is a derivative of coumarin. Coumarins are known to have various biological activities and their targets can vary widely depending on the specific substitutions on the coumarin nucleus. Some coumarins, for example, have been found to inhibit enzymes such as cyclooxygenase and lipoxygenase, which play a role in inflammation .
实验室实验的优点和局限性
One advantage of using 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide in lab experiments is its high selectivity for certain GPCRs, which allows for more precise and targeted studies of their functions. However, one limitation is that its effects may be cell type-specific, meaning that results obtained in one cell type may not necessarily apply to others.
未来方向
There are several potential future directions for research on 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide, including the development of more selective and potent analogs, the exploration of its therapeutic potential in various disease models, and the investigation of its effects on other signaling pathways beyond GPCRs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in experimental settings.
合成方法
The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide involves several steps, starting with the reaction of 6-chloro-4-methylcoumarin and ethyl chloroacetate to form ethyl 6-chloro-4-methyl-2-oxo-2H-chromene-7-carboxylate. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form ethyl 6-chloro-4-methyl-2-oxo-2H-chromene-7-carboxylate oxime. The final step involves the reaction of this compound with cyanomethyl acetate to form this compound.
科学研究应用
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide has been used in various scientific research applications, including as a tool for studying the role of G protein-coupled receptors (GPCRs) in cellular signaling pathways. It has been shown to selectively activate certain GPCRs, making it a valuable tool for studying their functions.
属性
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-4-14(19)21-11-6-12(10(15)5-9(8)11)20-7-13(18)17-3-2-16/h4-6H,3,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFQLNYQJVIXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2977012.png)





![3-Benzyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2977022.png)
![ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2977024.png)




![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)
